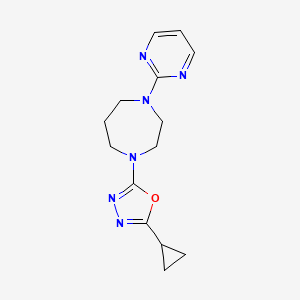![molecular formula C19H22N4O2S B5640836 (1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)
(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and investigation of heterocyclic compounds, especially those containing pyridine and thiazole rings, have been of significant interest due to their diverse biological activities. These compounds are often explored for their potential in pharmaceutical applications, including as antiviral agents and in the treatment of cognitive disorders.
Synthesis Analysis
Synthesis of heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone as a precursor has been reported, highlighting the use of diazotization and reactions with active halogen-containing compounds to obtain thiazole derivatives (Attaby et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the significance of NMR and X-ray diffraction in elucidating the configuration and conformation of these molecules. For instance, the study of tricyclic heteroaromatics, such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, revealed novel rearrangement reactions catalyzed by scandium(III) triflate, providing insight into the structural complexity of these compounds (Huang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds often lead to the formation of novel structures with diverse functionalities. For example, aminomethylation reactions have been used to synthesize new functionally substituted 3,7-diazabicyclo[3.3.1]nonane derivatives, demonstrating the versatility of heterocyclic chemistry (Dotsenko et al., 2007).
特性
IUPAC Name |
(1S,5R)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(4-1-14-5-7-20-8-6-14)22-9-15-2-3-17(11-22)23(19(15)25)10-16-12-26-13-21-16/h5-8,12-13,15,17H,1-4,9-11H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOSMSDOLAEDA-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CSC=N3)C(=O)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)C(=O)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)



![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)


![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)



![1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
